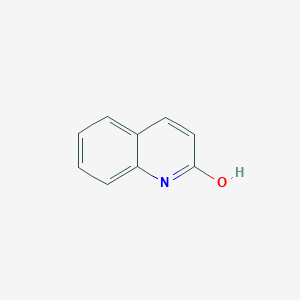

2-Hydroxyquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFMEBWQUVKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058769 | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |

| Record name | 2-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyquinoline chemical structure and tautomerism

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Hydroxyquinoline

Introduction

This compound, also known by its IUPAC name quinolin-2-ol, is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its core structure is found in numerous natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril).[3][4][5] This prototropic tautomerism, a specific type of constitutional isomerism, involves the migration of a proton and the concurrent shift of a double bond. Understanding the structural characteristics of each tautomer and the factors governing their equilibrium is paramount for drug design, as the dominant form dictates the molecule's shape, hydrogen bonding capability, and ultimately, its interaction with biological targets.[2][6] This guide provides a detailed examination of the chemical structures, the keto-enol tautomerism, the quantitative data governing the equilibrium, and the experimental protocols used for its study.

Chemical Structure and Tautomerism

This compound exists as two primary tautomers: the enol (or lactim) form and the keto (or lactam) form. The interconversion between these forms is a rapid equilibrium process involving the transfer of a hydrogen atom between the oxygen and nitrogen atoms.[7]

-

Enol Form (this compound): This tautomer features a hydroxyl (-OH) group attached to the C2 position of the quinoline ring. The heterocyclic ring retains a higher degree of aromaticity in this form.

-

Keto Form (2-Quinolone / 2(1H)-Quinolinone): This tautomer possesses a carbonyl (C=O) group at the C2 position and a hydrogen atom attached to the nitrogen atom (N-H).[5] This form is structurally classified as a cyclic amide, or lactam.[3]

The equilibrium between these two forms is heavily influenced by the surrounding environment, including the physical state, solvent polarity, and pH.[2]

Caption: Tautomeric equilibrium between the enol and keto forms.

In most conditions, the equilibrium lies significantly toward the keto form (2-quinolone).[2][3] This preference is attributed to the greater stability of the amide group in the keto form and its ability to form stable, hydrogen-bonded dimers, particularly in the solid state and in nonpolar solvents.[2] In water, the lactam (keto) form is estimated to be more stable than the lactim (enol) form by approximately 5 kcal/mol.[7]

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the this compound and 2-quinolone tautomers has been extensively studied using spectroscopic and computational methods.[2] The following table summarizes key quantitative findings that differentiate the two forms.

| Tautomer | Method | Parameter | Value | Solvent/Phase | Reference |

| Keto (2-Quinolone) | Spectroscopy | S₁ ← S₀ Origin | 29,112 cm⁻¹ | Gas (Jet-cooled) | [7] |

| Enol (this compound) | Spectroscopy | S₁ ← S₀ Origin | 31,349 cm⁻¹ | Gas (Jet-cooled) | [7] |

| Keto (2-Quinolone) | Computational | Relative Stability | ~5 kcal/mol more stable | Water | [7] |

| Keto (2-Quinolone) | General Observation | Predominant Form | Majority tautomer | Solid State, Nonaqueous | [2][3] |

| Both | Mass Spectrometry | Observation | Coexistence of isomers | Gas Phase | [8] |

Experimental Protocols for Tautomerism Analysis

The characterization of the this compound/2-quinolone tautomeric equilibrium relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the structure and relative populations of the tautomers under different conditions.

Caption: Workflow for investigating tautomerism.

Spectroscopic Methods

Spectroscopic techniques are the primary tools for investigating tautomeric equilibria in solution and gas phases.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To identify the dominant tautomer in solution and potentially quantify the ratio of the two forms.

-

Methodology:

-

Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature.

-

Analysis: In the ¹H NMR spectrum, look for a broad singlet corresponding to the N-H proton (typically >10 ppm) for the keto form or the O-H proton for the enol form. In the ¹³C NMR spectrum, the presence of a signal in the carbonyl region (~160-180 ppm) is indicative of the keto tautomer. The absence of these signals and the presence of resonances consistent with an aromatic C-O bond suggest the enol form. The integration of characteristic peaks for each tautomer can be used to determine their relative concentrations.[8][9]

-

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To differentiate the tautomers based on their distinct electronic transitions.

-

Methodology:

-

Prepare dilute solutions of the compound in solvents of varying polarities (e.g., hexane, acetonitrile, water).

-

Record the absorption spectrum over a range of approximately 200-450 nm using a dual-beam spectrophotometer.

-

Analysis: The keto and enol forms have different conjugated π-systems and thus exhibit different absorption maxima (λ_max). For instance, in the gas phase, the electronic transition origins for the lactam (keto) and lactim (enol) forms are observed at 29,112 cm⁻¹ and 31,349 cm⁻¹, respectively.[7] Changes in the absorption profile with solvent polarity can provide evidence for shifts in the tautomeric equilibrium.[9]

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups characteristic of each tautomer.

-

Methodology:

-

Prepare the sample as a KBr pellet or a mull for solid-state analysis, or in a suitable solvent for solution-phase analysis.

-

Acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

Analysis: The keto form is characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹). The enol form will lack a strong carbonyl absorption and will instead show a broad O-H stretching band and a C=C stretching vibration characteristic of the aromatic ring.[8]

-

-

X-ray Crystallography

-

Objective: To unambiguously determine the molecular structure in the solid state.

-

Methodology:

-

Grow a single crystal of the compound, typically by slow evaporation from a suitable solvent.

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Analysis: Solve the crystal structure using direct methods or Patterson methods to determine the precise positions of all atoms. This provides definitive proof of which tautomer exists in the crystal lattice. For this compound, X-ray data confirms the predominance of the keto (2-quinolone) form in the solid state.[8]

-

Computational Chemistry

-

Objective: To calculate the relative stabilities of the tautomers and support experimental findings.

-

Methodology:

-

Construct the 3D structures of both the keto and enol tautomers in silico.

-

Perform geometry optimization and frequency calculations using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[10]

-

To simulate solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Analysis: Compare the calculated total electronic energies (or Gibbs free energies) of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form. These calculations can predict the energy difference between tautomers, which often aligns well with experimental observations.[8][10]

-

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the equilibrium heavily favoring the 2-quinolone (keto) form in most environments.[2][3] This preference is driven by the thermodynamic stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[2] A multi-faceted analytical approach, combining high-resolution spectroscopy (NMR, UV-Vis, IR), X-ray crystallography for the solid state, and supportive quantum chemical calculations, is essential for a comprehensive understanding of this equilibrium. For researchers in drug development and materials science, a thorough grasp of this tautomeric relationship is critical for predicting molecular interactions, designing effective synthesis strategies, and ultimately harnessing the full potential of the quinolone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 4. 2(1H)-Quinolinone [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-hydroxyquinoline, also known as 2-quinolone or carbostyril. This heterocyclic aromatic organic compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its structural characteristics, physicochemical parameters, and significant biological activities, supported by experimental methodologies and visual representations to facilitate understanding and application in research and development.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 198-199 °C | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Slightly soluble in water (1 g/950 mL); soluble in ethanol, diethyl ether, and dilute HCl. | [2] |

| pKa (Predicted, Strongest Acidic) | 13.95 | [3] |

| pKa (Predicted, Strongest Basic) | -2.2 | [3] |

Tautomerism: The Dual Identity of this compound

A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2-quinolone (quinolin-2(1H)-one). The lactim (enol) form, this compound, and the lactam (keto) form, 2-quinolone, readily interconvert. The position of this equilibrium is influenced by the solvent environment. In the gas phase, the enol form is slightly more stable, while in polar solvents, the keto form is favored.

Caption: Tautomeric equilibrium of this compound and 2-quinolone.

Spectroscopic Profile

The structural and electronic properties of this compound can be characterized by various spectroscopic techniques.

-

UV-Vis Spectroscopy: In a study on the biodegradation of quinoline, the UV/Vis spectrum of this compound was measured, showing an isosbestic point with quinoline at 289 nm. This property is useful for the simultaneous quantification of both compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for the O-H or N-H stretching, C=O stretching (in the keto form), and aromatic C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound and its derivatives.

Synthesis and Purification

The synthesis of quinoline derivatives can be achieved through several named reactions, with the Conrad-Limpach and Skraup syntheses being prominent methods.

Experimental Protocol: A General Approach to Quinoline Synthesis

Objective: To synthesize a 4-hydroxyquinoline derivative through the cyclization of an ethyl β-anilinocrotonate derivative.

Materials:

-

Ethyl β-anilinocrotonate derivative

-

High-boiling point solvent (e.g., Dowtherm)

-

Petroleum ether

-

Decolorizing carbon (e.g., Darco or Norit)

-

Water

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and air condenser, place the high-boiling point solvent.

-

Heat the solvent to reflux with stirring.

-

Rapidly add the ethyl β-anilinocrotonate derivative through the dropping funnel.

-

Continue stirring and refluxing for 10-15 minutes after the addition is complete.

-

Allow the mixture to cool to room temperature, which should result in the separation of a solid.

-

Add petroleum ether to the mixture and collect the solid by filtration.

-

Wash the collected solid with petroleum ether.

-

For purification, treat the crude product with decolorizing carbon in boiling water.

-

Filter the hot solution and allow it to cool to form crystals of the purified product.

-

Collect the crystals by filtration.

Caption: General workflow for the synthesis and purification of a hydroxyquinoline derivative.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general steps are outlined below.

Objective: To purify a solid organic compound based on its differential solubility in a hot versus a cold solvent.

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they can be removed by treating the solution with activated charcoal before filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath after crystals have started to form at room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals to remove any residual solvent.

Biological Significance and Potential Applications

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and development.

Inhibition of Paraoxonase-1 (PON-1)

This compound is a known inhibitor of paraoxonase-1 (PON-1), an enzyme that plays a role in protecting against organophosphate toxicity and is also implicated in cardiovascular disease. The inhibitory mechanism likely involves the interaction of this compound with the active site of the enzyme.

Caption: Conceptual diagram of PON-1 inhibition by this compound.

Anticancer Potential

Derivatives of quinoline are being investigated for their anticancer properties. The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). Some styrylquinoline derivatives have been shown to induce cell cycle arrest and apoptosis in a p53-independent manner, suggesting their potential for treating cancers with mutated p53. The anticancer effects of some quinoline derivatives are also linked to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

Other Biological Activities

Recent studies have also highlighted the potential of this compound derivatives as inhibitors of enzymes like alpha-glucosidase and alpha-amylase, suggesting a possible role in the management of diabetes. Furthermore, certain 8-hydroxyquinoline derivatives have been identified as histamine H2 receptor blockers, indicating their potential for development into new treatments for conditions like acid reflux and peptic ulcers.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and a growing profile of biological activities. Its tautomeric nature and reactivity make it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Further research into its mechanisms of action and the synthesis of new derivatives is likely to uncover additional applications in medicine and beyond. This guide provides a foundational understanding of its core properties to aid researchers in their exploration of this important molecule.

References

Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR)

An In-depth Technical Guide to the Spectroscopic Properties of 2-Hydroxyquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule of significant interest in medicinal chemistry and materials science, presents a fascinating case for spectroscopic analysis due to its existence in a tautomeric equilibrium. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of this compound. The central theme of this document is the lactam-lactim tautomerism that governs its spectral behavior. This guide furnishes detailed data, presented in structured tables, outlines experimental protocols for acquiring spectral data, and includes logical diagrams to illustrate key concepts and workflows.

The Core Principle: Lactam-Lactim Tautomerism

This compound is not a single, static structure but exists as an equilibrium between two tautomeric forms: the lactim (enol) form, correctly named This compound , and the lactam (keto) form, 2(1H)-quinolone .[1] This equilibrium is the single most important factor influencing its spectroscopic properties.

The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the lactim (enol) form is slightly more stable.[1] However, in polar solvents such as water or ethanol, the equilibrium overwhelmingly favors the lactam (keto) form, which is more polar and better stabilized by the solvent molecules.[1] Consequently, spectroscopic data obtained in solution primarily reflects the properties of the 2(1H)-quinolone tautomer.

References

Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxyquinoline scaffold and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and a visualization of a key signaling pathway modulated by a this compound derivative.

Core Synthetic Methodologies

Several classical and modern synthetic strategies are employed for the construction of the this compound core. The choice of method often depends on the desired substitution pattern, scalability, and reaction conditions.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a classical and versatile method for preparing 4-hydroxyquinolines and, through a variation, 2-hydroxyquinolines. The reaction involves the condensation of anilines with β-ketoesters. The regioselectivity between the 2- and 4-hydroxyquinoline products is highly dependent on the reaction temperature.

Synthesis of 4-Hydroxyquinolines (Conrad-Limpach): At lower temperatures (typically below 140°C), the reaction favors the formation of a β-arylaminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline.[1]

Synthesis of 2-Hydroxyquinolines (Knorr): At higher initial reaction temperatures (above 140°C), the aniline attacks the ester carbonyl of the β-ketoester, leading to a β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization furnishes the this compound.[1]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach variation)

A mixture of aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol) is heated at 140-150°C for 1 hour. The resulting ethyl β-anilinocrotonate is then added dropwise to a preheated inert solvent, such as Dowtherm A or mineral oil, at 250°C. The mixture is maintained at this temperature for 15-30 minutes. After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent like petroleum ether, and recrystallized from ethanol to afford 2-methyl-4-hydroxyquinoline.

Table 1: Conrad-Limpach Synthesis - Reaction Conditions and Yields for Substituted 4-Hydroxyquinolines

| Starting Aniline | β-Ketoester | Cyclization Conditions | Product | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Dowtherm A, 250°C, 15 min | 2-Methyl-4-hydroxyquinoline | ~90 | [1] |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 1,2,4-Trichlorobenzene, reflux, 1 h | 4-Hydroxy-2-methyl-6-nitroquinoline | ~65 | General procedure |

| 3-Chloroaniline | Diethyl malonate | Diphenyl ether, 250°C, 30 min | 7-Chloro-4-hydroxyquinolin-2(1H)-one | 70-80 | General procedure |

Camps Cyclization

The Camps cyclization is another fundamental method for the synthesis of 2- and 4-hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[2][3] The regioselectivity of the cyclization, leading to either the 2- or 4-hydroxyquinoline isomer, is influenced by the structure of the starting material and the reaction conditions.[2]

Experimental Protocol: General Procedure for Camps Cyclization

An o-acylaminoacetophenone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol. An aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-4 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

Table 2: Camps Cyclization - Influence of Reaction Conditions on Product Distribution

| Starting Material | Base | Solvent | Temperature (°C) | Product(s) | Ratio (2-OH:4-OH) | Yield (%) | Reference |

| N-(2-acetylphenyl)acetamide | NaOH | Ethanol | Reflux | 2-Methyl-4-hydroxyquinoline and 4-Methyl-2-hydroxyquinoline | Varies | 70-90 | [2] |

| N-(2-benzoylphenyl)acetamide | KOH | Methanol | Reflux | 4-Phenyl-2-hydroxyquinoline and 2-Phenyl-4-hydroxyquinoline | Varies | 65-85 | [2] |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. Several protocols for the synthesis of this compound derivatives have been adapted for microwave-assisted conditions.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Ethyl-2-(1H)-quinolinone

In a pressure-resistant reaction tube, 4-ethylquinoline (1.57 g), ethyl chloroacetate (1.23 g), distilled water (0.54 g), and ethyl acetate (20 mL) are sequentially added. The mixture is then subjected to microwave irradiation at 300 W with stirring for 25 minutes. After the reaction, the solution is washed with hot water and the organic phase is collected. The solvent and excess ethyl chloroacetate are removed under reduced pressure, and the crude product is recrystallized to yield 4-ethyl-2-(1H)-quinolinone (93% yield).[4]

Table 3: Microwave-Assisted Synthesis of 2-(1H)-Quinolinones

| Starting Quinoline | Reaction Promoter | Microwave Power (W) | Time (min) | Product | Yield (%) | Reference |

| 6-Fluoroquinoline | Ethyl chloroacetate | 300 | 30 | 6-Fluoro-2-(1H)-quinolinone | 92 | [4] |

| 6-Chloroquinoline | Ethyl chloroacetate | 300 | 30 | 6-Chloro-2-(1H)-quinolinone | 93 | [4] |

| 4-Ethylquinoline | Ethyl chloroacetate | 300 | 25 | 4-Ethyl-2-(1H)-quinolinone | 93 | [4] |

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling and cyclization reactions have become indispensable tools for the synthesis of complex heterocyclic compounds, including this compound derivatives. These methods often offer high efficiency and functional group tolerance.

Experimental Workflow: Palladium-Catalyzed Synthesis of 2-Quinolones

A common strategy involves the palladium-catalyzed annulation of o-haloanilines with various coupling partners. For instance, the reaction of o-iodoanilines with terminal alkynes, followed by cyclization, can afford substituted 2-quinolones.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl-2-quinolones

A mixture of an o-halo-substituted benzaldehyde (1 mmol), a primary amide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 2 mmol) in an anhydrous solvent such as toluene (5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to afford the desired 3-aryl-2-quinolone.

Signaling Pathway Modulation by a this compound Derivative

Certain this compound derivatives exhibit potent and selective biological activities by modulating specific signaling pathways. A notable example is JTE-907, a selective inverse agonist of the cannabinoid receptor 2 (CB2). Its interaction with the CB2 receptor triggers a downstream signaling cascade that has immunomodulatory effects.

The binding of JTE-907 to the CB2 receptor on T-helper 0 (Th0) lymphocytes initiates a signaling pathway that involves the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and the activation of Signal Transducer and Activator of Transcription 5A (STAT5A).[5][6] This cascade ultimately promotes the differentiation of Th0 cells into regulatory T cells (Tregs), which are characterized by the expression of the transcription factor FoxP3 and the secretion of anti-inflammatory cytokines such as TGF-β and IL-10.[5]

This guide provides a foundational understanding of the synthesis of this compound and its derivatives, offering practical experimental insights and a glimpse into their mechanistic roles in biological systems. The presented methodologies and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Camps_quinoline_synthesis [chemeurope.com]

- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. CN108503582B - Microwave-assisted synthesis of 2-(1H)-quinolinones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Hydroxyquinoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Among its various isomers, 2-hydroxyquinoline (2-quinolinone) and its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic effects of various this compound analogs have been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency. The following table summarizes the IC50 values of selected this compound derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [1][2] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 (MTS50 µg/mL) | [1][2] |

| 2-Styryl-8-hydroxyquinoline (S3A) | HeLa (Cervical Cancer) | 2.52 | |

| 2-(p-bromostyryl)-8-hydroxyquinoline | HeLa (Cervical Cancer) | 2.52 | |

| Copper complex of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide | PC-3 (Prostate Cancer) | - (In vivo tumor growth inhibition) | [3] |

| 2-Arylquinoline derivatives | DLD-1, HCT-116 (Colorectal Cancer) | Potent antiproliferative effect | |

| Quinoline-2-one derivative (Compound 6c) | MRSA, VRE | 0.75 (MIC µg/mL) | |

| Quinoline-2-one derivative (Compound 6c) | MRSE | 2.50 (MIC µg/mL) |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western blotting is employed to detect the expression levels of key proteins involved in the apoptosis signaling pathway.

-

Protein Extraction: Cancer cells are treated with the this compound analog for a specified time. The cells are then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Many this compound analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected this compound derivatives against various microbial strains.

| Compound | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococcus (VRE) | 0.75 | |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | |

| Quinoline-based hybrid (7b) | Staphylococcus aureus | 2 | |

| Quinoline-based hybrid (7h) | Staphylococcus aureus | 20 | |

| Quinoline-based hybrids (7a and 7b) | Klebsiella pneumoniae | >50% inhibition at 20 | |

| Quinoline-based hybrids (7c and 7d) | Cryptococcus neoformans | 15.6 |

Experimental Protocols

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of the this compound derivative is prepared in a suitable solvent.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is cooled to 45-50°C. The antimicrobial solutions are then added to the agar to achieve the desired final concentrations. The agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The surface of each agar plate is inoculated with the microbial suspension using a multipoint inoculator or a sterile swab.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by the agar dilution method.

Anti-inflammatory Activity

Certain this compound analogs have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Anti-inflammatory Action

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some this compound derivatives can inhibit this pathway at various stages.

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic tractability, make them valuable scaffolds for the development of novel therapeutic agents. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and optimization of these remarkable molecules. Future research should continue to explore the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound analogs to unlock their full therapeutic potential.

References

- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes in vivo by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline and its tautomeric counterpart, 2-quinolone, represent a fundamentally important equilibrium in heterocyclic chemistry with profound implications for drug design and development. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing the structural and environmental factors that govern the position of the equilibrium. It presents quantitative data from spectroscopic and computational studies in clearly structured tables, offering a comparative analysis of the tautomeric preference in various media. Detailed experimental and computational protocols are provided to enable the replication and further investigation of this phenomenon. Furthermore, this guide visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying principles. The insights contained herein are intended to support researchers and professionals in the rational design of novel therapeutics by leveraging the nuanced chemistry of the this compound/2-quinolone tautomeric system.

Introduction

The tautomerism of heterocyclic compounds is a critical consideration in medicinal chemistry, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1] this compound, a versatile scaffold in pharmaceutical and agrochemical industries, exists in a dynamic equilibrium with its keto form, 2-quinolone (also known as carbostyril).[2][3] This lactim-lactam tautomerism is a classic example of protonotropy and has been the subject of extensive research.

Understanding and controlling this equilibrium is paramount for drug development professionals, as the predominant tautomer under physiological conditions will dictate the molecule's interaction with its biological target.[4] The 2-quinolone scaffold is a privileged structure found in numerous approved drugs, highlighting the importance of its formation and stability.[2] This guide aims to provide a detailed technical resource on the core principles of this compound tautomerism, supported by quantitative data and actionable experimental and computational methodologies.

The Tautomeric Equilibrium: this compound and 2-Quinolone

The equilibrium between the enol (this compound) and keto (2-quinolone) forms involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Generally, the keto form, 2-quinolone, is the more stable and therefore predominant tautomer in most environments, including the solid state and in non-polar to moderately polar solvents.[2] This preference is attributed to the greater thermodynamic stability of the amide group in the keto form compared to the iminol group in the enol form.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to a variety of factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can influence the equilibrium. While the keto form is generally favored, highly polar environments can stabilize the zwitterionic resonance structure of the lactam, further shifting the equilibrium towards the keto form.[5]

-

Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules can stabilize both tautomers, but the dimeric hydrogen bonding of the 2-quinolone form in non-aqueous and solid states is a significant factor in its predominance.[2]

-

Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.

-

Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

Quantitative Analysis of the Tautomeric Equilibrium

Table 1: Spectroscopic and Thermodynamic Data for this compound Tautomerism

| Parameter | Value | Conditions | Reference(s) |

| Energy Difference (ΔE) | |||

| Enol more stable by | 0.3 kcal/mol | Gas Phase Calorimetry | [5] |

| Keto more stable by | ~5 kcal/mol | In Water (stabilized by zwitterionic resonance) | [5] |

| Spectroscopic Data | |||

| Lactam (Keto) Origin (S1 ← S0) | 29,112 cm-1 | Supersonic Jet Expansion | [5] |

| Lactim (Enol) Origin (S1 ← S0) | 31,349 cm-1 | Supersonic Jet Expansion | [5] |

| Isosbestic Point (UV/Vis) | 289 nm | Aqueous Solution |

Table 2: Computed 1H and 13C NMR Chemical Shifts (δ, ppm) for 4-Methyl-2-hydroxyquinoline Tautomers

| Tautomer | 1H NMR | 13C NMR |

| Keto (4-Methylquinolin-2-one) | ||

| N-H | ~11.5-12.0 | |

| C=O | ~162 | |

| Aromatic CH | ~6.5-8.0 | ~115-140 |

| CH3 | ~2.4 | ~18 |

| Enol (4-Methyl-2-hydroxyquinoline) | ||

| O-H | ~9.0-10.0 | |

| C-OH | ~158 | |

| Aromatic CH | ~6.8-8.2 | ~110-145 |

| CH3 | ~2.5 | ~19 |

Note: These are computed values for a substituted derivative and serve as a guide. Actual experimental values will vary with solvent and other conditions.[6][7]

Experimental and Computational Protocols

The study of keto-enol tautomerism employs a range of analytical techniques. Below are detailed methodologies for key experiments.

UV/Vis Spectroscopy

This method is useful for quantifying the tautomeric ratio in solution, especially when the tautomers have distinct absorption spectra.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10-4 to 10-5 M.

-

Instrumentation: Use a dual-beam UV/Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-450 nm.

-

Identify the isosbestic point, where the molar absorptivities of the two tautomers are equal (reported to be around 289 nm).

-

Measure the absorbance at wavelengths where each tautomer has a maximum absorption and the other has minimal absorption. A tri-wavelength method can be employed for more accurate quantification in complex media, using measurements at the isosbestic point and two other characteristic wavelengths (e.g., 326 nm and 380 nm).

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer. The molar extinction coefficients (ε) for each pure tautomer in the given solvent are required. These can be determined using locked derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.

-

Calculate the equilibrium constant, KT = [enol]/[keto].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their chemical environment.

Protocol:

-

Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of 5-10 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire 1H, 13C, and, if possible, 15N NMR spectra.

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the nuclei of interest).

-

-

Data Analysis:

-

In the 1H NMR spectrum, the presence of both N-H (keto) and O-H (enol) protons can be indicative of the equilibrium, although rapid exchange may lead to a single, broadened peak.

-

The 13C NMR spectrum is often more informative. The chemical shift of the carbonyl carbon (C2) in the keto form is significantly different from the C2-O carbon in the enol form (see Table 2).[6][8]

-

15N NMR can also be highly diagnostic, as the chemical shift of the nitrogen atom in the amide-like keto form differs substantially from that in the imine-like enol form.[8]

-

The tautomeric ratio can be determined by integrating the signals corresponding to each tautomer.

-

Computational Chemistry (Density Functional Theory - DFT)

Computational methods are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.

Protocol:

-

Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Model Building: Construct the 3D structures of both the this compound and 2-quinolone tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[9][10] The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Energy Calculation: The electronic energies obtained from the calculations can be used to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Genol - Gketo.

-

The equilibrium constant can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

Relevance in Drug Development

The this compound/2-quinolone tautomeric system is of significant interest in drug discovery for several reasons:

-

Target Binding: The keto form, with its amide N-H donor and carbonyl C=O acceptor, has a different hydrogen bonding profile than the enol form's hydroxyl O-H donor and ring nitrogen acceptor. This difference can dramatically affect binding affinity and selectivity for a biological target.[9]

-

Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity (logP), and solubility, which are critical for ADME (absorption, distribution, metabolism, and excretion) characteristics of a drug candidate.

-

Synthesis and Chemical Stability: Understanding the tautomeric preference is crucial for designing synthetic routes and ensuring the stability of the final active pharmaceutical ingredient (API).[11]

Conclusion

The keto-enol tautomerism of this compound is a nuanced and influential phenomenon in the realm of medicinal chemistry. The predominance of the 2-quinolone form is a critical factor in the biological activity of many pharmaceuticals. A thorough understanding of the factors governing this equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design and development of new and effective drugs. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers in this endeavor.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Quinolone synthesis [organic-chemistry.org]

The Solubility Profile of 2-Hydroxyquinoline: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics and Experimental Determination Methods for a Key Heterocyclic Compound

Introduction

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the understanding of its fundamental physicochemical properties, such as solubility, crucial for further research and application. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details the experimental protocols for its determination, and presents illustrative data to inform researchers, scientists, and drug development professionals.

Solubility of this compound: An Overview

Based on available data, this compound exhibits varied solubility depending on the nature of the solvent.

Qualitative Solubility:

-

Water: this compound is described as slightly soluble in water. A specific data point indicates a solubility of approximately 1 gram in 950 mL of water[1][2].

-

Alcohols: It is generally reported as soluble in alcohols, such as ethanol[1][2].

-

Other Organic Solvents: The compound is also noted to dissolve readily in acetone.

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility Description |

| Protic Polar | Water | Slightly Soluble (1 g/950 mL)[1][2] |

| Alcohols (e.g., Ethanol) | Soluble[1][2] | |

| Aprotic Polar | Acetone | Soluble |

| Nonpolar | Diethyl Ether | Soluble[1][2] |

| Aqueous Acidic | Dilute HCl | Soluble[1][2] |

Illustrative Quantitative Solubility: 5-Chloro-8-hydroxyquinoline

To provide researchers with a quantitative perspective on the solubility of a closely related structure, this section presents the mole fraction solubility of 5-chloro-8-hydroxyquinoline in a variety of organic solvents at different temperatures. This data is extracted from a study by F. M. A. M. Shayan and colleagues and serves as a valuable reference for understanding the potential solubility behavior of substituted hydroxyquinolines.

It is imperative to note that the following data is for 5-chloro-8-hydroxyquinoline and NOT this compound. The substitution on the quinoline ring will influence the solubility profile.

Table 2: Mole Fraction Solubility (x) of 5-Chloro-8-hydroxyquinoline in Various Solvents at Different Temperatures

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Alcohols | |||||

| Methanol | 0.0042 | 0.0051 | 0.0062 | 0.0075 | 0.0090 |

| Ethanol | 0.0058 | 0.0070 | 0.0085 | 0.0102 | 0.0122 |

| n-Propanol | 0.0076 | 0.0092 | 0.0111 | 0.0133 | 0.0158 |

| Isopropanol | 0.0045 | 0.0055 | 0.0067 | 0.0081 | 0.0097 |

| Esters | |||||

| Methyl Acetate | 0.0245 | 0.0283 | 0.0326 | 0.0375 | 0.0430 |

| Ethyl Acetate | 0.0269 | 0.0312 | 0.0360 | 0.0414 | 0.0474 |

| n-Propyl Acetate | 0.0297 | 0.0345 | 0.0398 | 0.0458 | 0.0525 |

| Isopropyl Acetate | 0.0232 | 0.0270 | 0.0313 | 0.0361 | 0.0415 |

| Ketones | |||||

| Acetone | 0.0200 | 0.0234 | 0.0272 | 0.0315 | 0.0364 |

| Ethers | |||||

| 1,4-Dioxane | 0.0751 | 0.0862 | 0.0986 | 0.1125 | 0.1280 |

| 2-Methoxyethanol | 0.0291 | 0.0340 | 0.0395 | 0.0457 | 0.0528 |

| 2-Ethoxyethanol | 0.0333 | 0.0388 | 0.0449 | 0.0518 | 0.0596 |

Data adapted from Shayan, F. M. A. M., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5343–5354.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for two common and reliable techniques: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microparticles, immediately filter the sample through a syringe filter into a clean, dry container.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mol/L, or as a mole fraction.

Gravimetric Analysis

Gravimetric analysis is a direct and absolute method for determining solubility that relies on weighing the solute in a known volume of a saturated solution.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Analytical balance

-

Evaporating dish or watch glass

-

Pipette

-

Oven

Procedure:

-

Sample Collection: Prepare a saturated solution of this compound and separate the supernatant as described in the shake-flask method.

-

Weighing: Accurately weigh a clean and dry evaporating dish.

-

Aliquot Transfer: Pipette a precise volume of the saturated supernatant into the pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent in the evaporating dish to dryness using a steam bath or a gentle heating source.

-

Drying: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Final Weighing: Cool the evaporating dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be calculated based on the initial volume of the saturated solution used.

Conclusion

Understanding the solubility of this compound is paramount for its application in drug discovery and development. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a solid foundation based on the available qualitative information and detailed experimental methodologies. The illustrative data for the structurally similar 5-chloro-8-hydroxyquinoline offers valuable insights into the potential solubility behavior of this class of compounds. Researchers are encouraged to utilize the detailed protocols provided herein to generate specific and accurate solubility data for this compound in their solvent systems of interest, thereby facilitating its effective use in their research endeavors.

References

An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline (2-HQ), a heterocyclic aromatic organic compound, exists in a tautomeric equilibrium between its enol (lactim) and keto (lactam) forms. This equilibrium is fundamental to its rich and complex photophysical behavior, which is highly sensitive to the surrounding environment. Understanding these properties is crucial for its application in various fields, including the development of fluorescent probes, sensors, and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of the key processes involved.

Core Photophysical Concepts

This compound's photophysics are dominated by the interplay between its two tautomeric forms: the lactim (this compound) and the lactam (2(1H)-quinolone). These forms can be interconverted through a hydrogen atom transfer between the hydroxyl group's oxygen and the ring's nitrogen.[1][2] The relative stability of these tautomers in the ground and excited states is influenced by solvent polarity, with polar solvents often favoring the more zwitterionic lactam form.[1]

A key process governing the excited-state dynamics of this compound and related compounds is Excited-State Intramolecular Proton Transfer (ESIPT) .[3][4][5][6][7][8] Upon photoexcitation, the acidity and basicity of the proton donor (-OH) and acceptor (=N-) groups can change significantly, facilitating the transfer of a proton within the molecule. This process leads to the formation of an excited-state tautomer with distinct emission properties, often resulting in a large Stokes shift. The efficiency and dynamics of ESIPT are highly dependent on the molecular structure and the surrounding solvent environment.

Quantitative Photophysical Data

The photophysical parameters of this compound are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[9] The following tables summarize key quantitative data extracted from various studies.

Table 1: Absorption and Emission Maxima of this compound and its Tautomers

| Tautomer | Solvent/Environment | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Reference |

| Lactim (Enol) | Supersonic Jet Expansion | 31,349 cm⁻¹ (~319 nm) | - | [1][2] |

| Lactam (Keto) | Supersonic Jet Expansion | 29,112 cm⁻¹ (~343 nm) | - | [1][2] |

| 2-Hydroxy-4-methylquinoline | Cyclohexane | - | 397.5 nm | [9] |

| 2-Hydroxy-4-methylquinoline | DMSO | - | 436 nm | [9] |

| 2-Hydroxy-4-methylquinoline | t-butanol | - | 420 nm | [9] |

| 2-Hydroxy-4-methylquinoline | N-methylformamide | - | 446 nm | [9] |

Table 2: Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of Hydroxyquinoline Derivatives

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F) | Reference |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) Film | - | 0.21 - 0.36 | 12 ns | [10] |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Ethanol | 0.094 | 11 ns | [10] |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Methanol | - | 9.3 ns | [10] |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Acetonitrile | - | 9.9 ns | [10] |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Trichloromethane | - | 18 ns | [10] |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Benzene | - | 20 ns | [10] |

| Quinine Sulfate (Standard) | 1 N H₂SO₄ | 0.52 (5x10⁻³ M) - 0.60 (1x10⁻⁵ M) | - | |

| 9,10-Diphenylanthracene (Standard) | Cyclohexane | 0.97 | - | |

| PAV-5 (a 2-quinolinone derivative) | - | 2.3% | - | [11] |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light, providing insights into its electronic transitions.

a. Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

Matched quartz cuvettes (typically 1 cm path length).

b. Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, cyclohexane, DMSO) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM. The optimal concentration should yield an absorbance maximum between 0.1 and 1.0.

c. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 200-500 nm).

-

Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum.

-

Empty the sample cuvette and rinse it with the this compound solution to be measured.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum.

-

The absorption maxima (λ_max) and the corresponding molar absorptivity (ε) can be determined from the spectrum using the Beer-Lambert law (A = εcl).

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of this compound, providing information about its excited state properties.

a. Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Quartz fluorescence cuvettes (1 cm path length).

b. Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the chosen solvent. To minimize inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1.

c. Measurement Procedure: